molecular formula C23H22N8OS B223484 2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine CAS No. 181048-36-2

2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine

Cat. No. B223484
M. Wt: 364.4 g/mol
InChI Key: ZGRLLQADDAJFDM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C20H20N4O3 . It has a molecular weight of 364.4 g/mol . The IUPAC name is N-(diaminomethylidene)-8-(2-methoxyethoxy)-2-phenylquinoline-4-carboxamide .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 364.4 g/mol . It has a XLogP3-AA value of 2.6, which is a measure of its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It also has 6 rotatable bonds .

properties

IUPAC Name

N-(diaminomethylidene)-8-(2-methoxyethoxy)-2-phenylquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-26-10-11-27-17-9-5-8-14-15(19(25)24-20(21)22)12-16(23-18(14)17)13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H4,21,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRLLQADDAJFDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC2=C1N=C(C=C2C(=O)N=C(N)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20939404
Record name N-Carbamimidoyl-8-(2-methoxyethoxy)-2-phenylquinoline-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine

CAS RN

181048-36-2
Record name MS 31-038
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181048362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Carbamimidoyl-8-(2-methoxyethoxy)-2-phenylquinoline-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MS-31-038
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JKA5T52ZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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